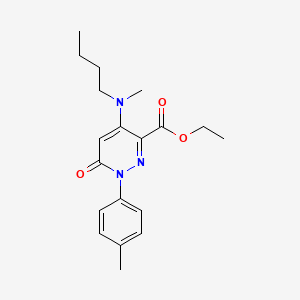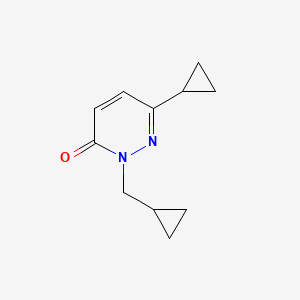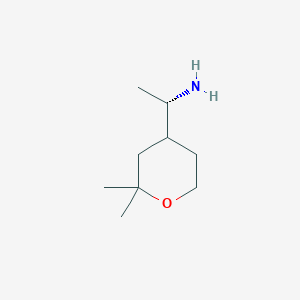
Ethyl 4-(butyl(methyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-(butyl(methyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl group, a butyl group, a methylamino group, a p-tolyl group (which is a phenyl group with a methyl substituent), and a carboxylate group .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the amino group could participate in reactions with acids or bases, and the carboxylate group could react with acids to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, ethers generally have low reactivity and are often used as solvents . The presence of a carboxylate group could make the compound acidic .Scientific Research Applications
Corrosion Inhibition
A study on pyranpyrazole derivatives, including compounds with structural similarities, demonstrated their effectiveness as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors showed high efficiency and followed the Langmuir adsorption isotherm, suggesting potential industrial applications in metal protection and preservation (Dohare et al., 2017).
Synthetic Methodologies
Research into the synthesis of highly functionalized tetrahydropyridines via a [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines has been documented. This work highlights the utility of certain ethyl-substituted compounds in organic synthesis, offering a pathway to novel chemical entities with potential applications across a spectrum of scientific disciplines (Zhu et al., 2003).
Antimicrobial Agents
Several studies focus on the synthesis of novel compounds with potential antimicrobial properties. For example, the development of new pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate demonstrates the ongoing research into compounds that could serve as the basis for new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Farag et al., 2008).
Herbicidal Activities
The synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising results in herbicidal activity, suggesting that similar compounds could be developed as effective agricultural agents. These compounds exhibited significant bleaching and herbicidal activities, indicating potential utility in crop protection and weed management strategies (Xu et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[butyl(methyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-7-12-21(4)16-13-17(23)22(15-10-8-14(3)9-11-15)20-18(16)19(24)25-6-2/h8-11,13H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMACVLTWCCMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)

![methyl 3-(4-ethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2658789.png)

![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)




![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)

